6-氟-N,N-二乙基色胺

描述

6-fluoro DET is an analytical reference standard categorized as a tryptamine. This product is intended for research and forensic applications.

科学研究应用

了解受体亲和力和功能效能

研究已经调查了氟化对致幻色胺类试验物质,包括N,N-二乙基色胺(DET)在5-羟色胺受体亚型的分子识别和激活上的影响。发现氟化通常不会显著影响这些化合物在5-HT(2A/2C)受体的亲和力或内在活性。然而,在5-HT(1A)受体的亲和力通常会降低。一个例外是在相关的色胺类化合物中发现的,4-氟-5-甲氧基-DMT表现出增强的5-HT(1A)受体亲和力和功能效能,暗示了5-HT(1A)受体与色胺类物质的参与可能(Blair et al., 2000)。

跨学科研究中的分析表征

对各种N,N-二烷基色胺类化合物,包括6-氟衍生物的分析表征对于药用和娱乐背景至关重要,有时这两者之间的界限会重叠。这种表征涉及核磁共振波谱学、气相色谱质谱和其他技术,为探索这些物质的临床和非临床用途的研究人员提供宝贵的数据(Brandt et al., 2017)。

探究致幻剂的刺激效应

研究已经探讨了5-HT2A介导的磷脂酰肌醇水解在致幻剂的区别效应中的作用,包括6-氟-N,N-二乙基色胺(6-F-DET)。虽然6-F-DET在刺激磷脂酰肌醇水解方面显示出显著的功效,但研究表明5-HT2A介导的磷脂酰肌醇水解可能不是致幻剂区别效应中唯一关键的信号机制(Rabin et al., 2002)。

在生化研究中探索氟化

对氟化色胺类衍生物,如5,6-二羟基色胺(5,6-DHT)及其氟化类似物的合成和生物评价的研究表明,氟取代可以影响化合物的酚酸度、氧化电位和细胞毒性潜力。这些性质使氟化化合物成为研究5,6-DHT神经退行性作用的分子机制的有价值工具(Kawase et al., 1990)。

作用机制

Target of Action

6-Fluoro-N,N-diethyltryptamine, also known as 6-Fluorodiethyltryptamine or 6-Fluoro-DET, is a substituted tryptamine derivative . Its primary target is the 5-HT 2A receptor , a type of serotonin receptor .

Mode of Action

6-Fluoro-DET acts as a partial agonist at the 5-HT 2A receptor

Biochemical Pathways

Its action on the 5-ht 2a receptor suggests it may influence serotonin signaling pathways

Pharmacokinetics

As a tryptamine derivative, it is likely to be absorbed and distributed in the body in a manner similar to other tryptamines .

Result of Action

This has led to its use as an active placebo in early clinical trials of psychedelic drugs .

Action Environment

Like other tryptamines, its effects may be influenced by factors such as ph, temperature, and the presence of other substances .

生化分析

Biochemical Properties

6-Fluoro-N,N-diethyltryptamine plays a role in biochemical reactions primarily through its interaction with the 5-HT2A receptor. This receptor is a subtype of the serotonin receptor and is involved in various neurological processes. The compound acts as a partial agonist at this receptor, meaning it can activate the receptor but not to its full potential . This interaction is significant because it can influence the receptor’s role in neurotransmission and other cellular processes.

Cellular Effects

6-Fluoro-N,N-diethyltryptamine affects various types of cells, particularly those in the nervous system. It influences cell function by modulating cell signaling pathways associated with the 5-HT2A receptor . This modulation can impact gene expression and cellular metabolism, although the exact mechanisms are still under investigation. The compound’s effects on cell signaling pathways are crucial for understanding its potential therapeutic applications and side effects.

Molecular Mechanism

At the molecular level, 6-Fluoro-N,N-diethyltryptamine exerts its effects by binding to the 5-HT2A receptor. This binding interaction leads to partial activation of the receptor, which in turn can influence downstream signaling pathways . The compound’s ability to act as a partial agonist means it can modulate the receptor’s activity without fully activating it, which can result in unique pharmacological effects compared to full agonists or antagonists.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-N,N-diethyltryptamine can change over time. Studies have shown that the compound has a relatively short-lived inhibitory effect on certain behaviors in animal models . Its stability and degradation in laboratory conditions are important factors to consider when designing experiments and interpreting results. Long-term effects on cellular function are still being studied, but initial findings suggest that the compound does not produce significant long-term changes in cellular behavior .

Dosage Effects in Animal Models

The effects of 6-Fluoro-N,N-diethyltryptamine vary with different dosages in animal models. At lower doses, the compound can produce mild inhibitory effects on certain behaviors, while higher doses may lead to more pronounced effects . Even at high doses, 6-Fluoro-N,N-diethyltryptamine does not appear to produce the psychedelic effects commonly associated with other tryptamines

Metabolic Pathways

6-Fluoro-N,N-diethyltryptamine is involved in metabolic pathways that include interactions with enzymes such as monoamine oxidase . This enzyme is responsible for the breakdown of many neurotransmitters, including serotonin. The compound’s interaction with monoamine oxidase can influence its metabolic flux and the levels of metabolites produced. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, 6-Fluoro-N,N-diethyltryptamine is transported and distributed through mechanisms that likely involve specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. The transport and distribution of the compound are important for understanding its pharmacodynamics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 6-Fluoro-N,N-diethyltryptamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can affect the compound’s activity and function within cells. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential effects on cellular processes.

属性

IUPAC Name |

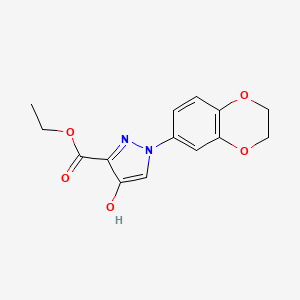

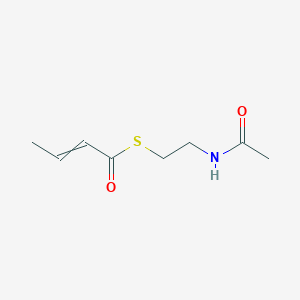

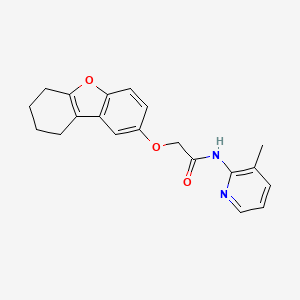

N,N-diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2/c1-3-17(4-2)8-7-11-10-16-14-9-12(15)5-6-13(11)14/h5-6,9-10,16H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWUTEXLVPDNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345652 | |

| Record name | N,N-Diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2836-69-3 | |

| Record name | 6-Fluoro-N,N-diethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-FLUORO-N,N-DIETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZD2XR6YPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-FDET differ from other hallucinogens in its observed effects?

A1: While 6-FDET induces autonomic symptoms and mood changes typical of hallucinogens, it doesn't seem to cause the same perceptual and thinking disturbances. [] This unique characteristic makes it potentially useful as an active placebo in clinical research, allowing researchers to differentiate between drug-specific effects and those related to the experience of taking a psychoactive substance.

Q2: What behavioral effects were observed in rats administered 6-FDET?

A2: Research indicates that 6-FDET has a rapid and short-lived inhibitory effect on drinking behavior and water-motivated tasks in rats. [] This suggests that 6-FDET might influence reward pathways or motivation-related brain regions. Interestingly, the study found no evidence of 6-FDET impacting the acquisition of conditioned suppression, a form of learning. [] This implies that the drug's effects might be specific to certain behavioral domains.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2,4-dihydroxy-6-pentylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-propylbenzoic acid](/img/structure/B1220207.png)

![[(3Z)-2-oxo-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B1220213.png)

![3-[[1,3-benzodioxol-5-ylmethyl-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1220215.png)

![4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)

![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)

![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)